molecular formula C24H19N3O4 B11530732 3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one

3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one

Cat. No.: B11530732
M. Wt: 413.4 g/mol
InChI Key: HOZQWEJTACUWOR-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with a unique structure that includes a benzoxazinone core

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

3-[(Z)-N-anilino-C-(4-ethoxybenzoyl)carbonimidoyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C24H19N3O4/c1-2-30-18-14-12-16(13-15-18)23(28)21(27-26-17-8-4-3-5-9-17)22-24(29)31-20-11-7-6-10-19(20)25-22/h3-15,26H,2H2,1H3/b27-21-

InChI Key

HOZQWEJTACUWOR-MEFGMAGPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=CC=C2)/C3=NC4=CC=CC=C4OC3=O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE typically involves multiple steps. One common approach is the condensation of 4-ethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-aminophenol under acidic conditions to yield the final benzoxazinone product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .

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